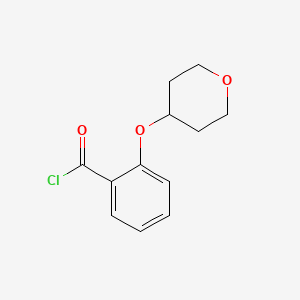

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

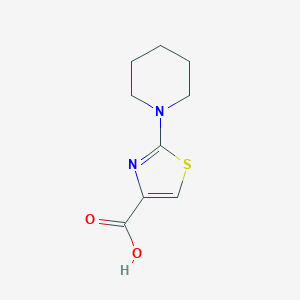

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is a specialty product for proteomics research applications . It has a molecular formula of C12H13ClO3 and a molecular weight of 240.68 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl chloride group attached to a tetrahydropyran ring via an ether linkage . The benzoyl chloride group is an acyl chloride, and the tetrahydropyran ring is a saturated six-membered ring containing one oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Compounds similar to 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride are utilized in the synthesis of complex organic structures. For instance, derivatives of tetrahydro-2H-pyran carboxylic acids have been employed in the creation of p-aminobenzoic acid diamides, showcasing the versatility of such compounds in synthetic chemistry (Agekyan & Mkryan, 2015).

Protective Group Chemistry

- Analogous chemical structures have been used as protective groups in organic synthesis. For example, 6-benzoyl-3,4-dihydro-(2H)-pyran has been shown to protect triols such as glycerol, demonstrating the compound's utility in complex organic synthesis and possibly indicating a similar application for this compound (Baker et al., 2005).

Metal Complex Synthesis

- Research involving pyranone derivatives and their metal complexes might suggest potential coordination chemistry applications for this compound. Such compounds can act as ligands in forming metal complexes with various metals, which can be significant in catalysis, materials science, and bioinorganic chemistry (Akbas et al., 2008).

Heterocyclic Compound Synthesis

- The versatility of similar compounds in synthesizing heterocyclic structures has been demonstrated, where they are used to build complex fused heterocycles, indicating potential utility in pharmaceutical chemistry and material science (Kočí & Krchňák, 2010).

Antimicrobial and Antioxidant Activities

- Functionalized derivatives of related compounds have been explored for their antimicrobial and antioxidant properties, suggesting potential research avenues for this compound in developing new therapeutic agents (Rangaswamy et al., 2017).

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoyl chloride derivatives .

Mode of Action

Benzoyl chloride derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s plausible that it could be involved in reactions at the benzylic position, which are important for synthesis problems . The downstream effects of these reactions would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

Given its potential reactivity at the benzylic position, it could induce changes in target molecules, potentially affecting their function and leading to downstream cellular effects .

Safety and Hazards

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the synthesis of potential histone deacetylase (HDAC) inhibitors . The compound’s interactions with enzymes such as HDACs involve the formation of covalent bonds, which can inhibit the enzyme’s activity and affect gene expression.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of HDAC inhibitors can lead to changes in gene expression by altering the acetylation status of histones . This can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzymes like HDACs . The compound binds to the active site of the enzyme, forming a covalent bond that inhibits its activity. This inhibition can lead to changes in gene expression by preventing the removal of acetyl groups from histones, thereby maintaining an open chromatin structure and promoting gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to the inhibition of essential enzymes, resulting in cellular dysfunction and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. For example, the compound’s interaction with HDACs can affect metabolic flux and metabolite levels by altering gene expression and enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate its interaction with nuclear enzymes like HDACs, thereby influencing gene expression and cellular processes.

Eigenschaften

IUPAC Name |

2-(oxan-4-yloxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJPOEFQSOXMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640229 |

Source

|

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-68-9 |

Source

|

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)